molecular formula C34H31FN6O3S2 B11459068 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B11459068
M. Wt: 654.8 g/mol
InChI Key: DJIMIGCOKCBRFI-UHFFFAOYSA-N
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Description

“N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a diketone.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the triazole ring: This can be synthesized via a cyclization reaction involving an azide and an alkyne.

    Attachment of the benzamide moiety: This step could involve an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions used but could include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({2-[5-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE
  • **N-{[5-({2-[5-(4-BROMOPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE

Uniqueness

The uniqueness of “N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C34H31FN6O3S2

Molecular Weight

654.8 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C34H31FN6O3S2/c1-44-29-11-6-5-10-26(29)33(43)36-21-31-37-38-34(40(31)18-17-23-8-3-2-4-9-23)46-22-32(42)41-28(24-13-15-25(35)16-14-24)20-27(39-41)30-12-7-19-45-30/h2-16,19,28H,17-18,20-22H2,1H3,(H,36,43)

InChI Key

DJIMIGCOKCBRFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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